1-(3,4-Dichlorophenyl)-4-(4-nitrobenzoyl)piperazine
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Overview
Description
1-(3,4-Dichlorophenyl)-4-(4-nitrobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a dichlorophenyl group and a nitrobenzoyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-4-(4-nitrobenzoyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the dichlorophenyl group: This step involves the reaction of the piperazine ring with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the nitrobenzoyl group: The final step involves the acylation of the piperazine derivative with 4-nitrobenzoyl chloride under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-4-(4-nitrobenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Substitution: The piperazine ring can participate in substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, amines, thiols.
Major Products Formed
Oxidation: 1-(3,4-Dichlorophenyl)-4-(4-aminobenzoyl)piperazine.
Reduction: Various substituted piperazine derivatives.
Substitution: Alkylated or arylated piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-4-(4-nitrobenzoyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-4-(4-nitrobenzoyl)piperazine can be compared with other piperazine derivatives, such as:
1-(3,4-Dichlorophenyl)piperazine: Lacks the nitrobenzoyl group, which may result in different biological activities.
4-(4-Nitrobenzoyl)piperazine: Lacks the dichlorophenyl group, which may affect its chemical reactivity and applications.
1-(3,4-Dichlorophenyl)-4-benzoylpiperazine: Similar structure but without the nitro group, leading to different chemical and biological properties.
The uniqueness of this compound lies in the combination of the dichlorophenyl and nitrobenzoyl groups, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-15-6-5-14(11-16(15)19)20-7-9-21(10-8-20)17(23)12-1-3-13(4-2-12)22(24)25/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJWGKYDFVWIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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